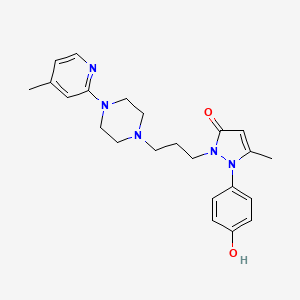
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the incorporation of the fluoromethylene group. Common reagents used in these reactions may include protecting groups, nucleophiles, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using more efficient purification techniques, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as enzymes or nucleic acids. Its ability to mimic natural nucleosides makes it a candidate for studying DNA/RNA synthesis and function.
Medicine
In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In industry, this compound may be used in the development of pharmaceuticals or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal DNA or RNA synthesis. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets and pathways involved may include DNA polymerases, reverse transcriptases, or other enzymes critical for nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: An antiviral agent used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol apart is its unique fluoromethylene group, which may confer specific properties such as increased stability or altered biological activity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C10H10FN5O3 |
|---|---|
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
(2R,3R,4S,5E)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1+/t6-,7-,10-/m1/s1 |
InChI-Schlüssel |
NAWIFPQLACUTSO-LQAWNUHNSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C\F)/O3)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)











![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)

